molecular formula C8H8BrClZn B6333773 3-Chlorophenethylzinc bromide CAS No. 1141978-48-4

3-Chlorophenethylzinc bromide

Cat. No.: B6333773
CAS No.: 1141978-48-4
M. Wt: 284.9 g/mol
InChI Key: SUGNBJJNYZTNEV-UHFFFAOYSA-M
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Description

3-Chlorophenethylzinc bromide is an organozinc compound with the molecular formula C₈H₇ClZnBr, where a phenethyl group (C₆H₄-CH₂CH₂) substituted with a chlorine atom at the 3-position is bonded to a zinc center, accompanied by a bromide counterion. This compound is primarily utilized in cross-coupling reactions (e.g., Negishi coupling) due to its nucleophilic character, enabling the formation of carbon-carbon bonds in organic synthesis. It is typically prepared via transmetallation from the corresponding Grignard reagent or through direct insertion of zinc into a carbon-bromine bond in 3-chlorophenethyl bromide. Its stability and reactivity are influenced by the electron-withdrawing chlorine substituent, which modulates the electron density of the aromatic ring and the adjacent zinc center .

Properties

IUPAC Name

bromozinc(1+);1-chloro-3-ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.BrH.Zn/c1-2-7-4-3-5-8(9)6-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGNBJJNYZTNEV-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC1=CC(=CC=C1)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chlorophenethylzinc bromide involves the reaction of 3-chlorophenethyl bromide with zinc in the presence of a suitable solvent, such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:

3-Chlorophenethyl bromide+Zinc3-Chlorophenethylzinc bromide\text{3-Chlorophenethyl bromide} + \text{Zinc} \rightarrow \text{this compound} 3-Chlorophenethyl bromide+Zinc→3-Chlorophenethylzinc bromide

In industrial settings, the production of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired product efficiently .

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

3-Chlorophenethylzinc bromide acts as a nucleophilic coupling partner in palladium-catalyzed reactions, facilitating the formation of carbon-carbon bonds. A representative example involves its reaction with brominated pyridine derivatives to synthesize substituted pyridone diaryl ethers.

Reaction Parameters:

ComponentSpecification
Catalyst Bis(tri-tert-butylphosphine)palladium(0) (0.15 equiv)
Solvent 1,4-Dioxane
Temperature Room temperature
Stoichiometry 1.5 equivalents of this compound relative to aryl bromide
Reaction Time Overnight (~12–16 hours)
Yield 75–99% (after purification via column chromatography)

This reaction proceeds through a transmetalation mechanism, where the zinc reagent transfers the 3-chlorophenethyl group to the palladium center, followed by reductive elimination to form the desired C–C bond .

Mechanistic Insights

Organozinc reagents like this compound exhibit compatibility with S_N1 -type pathways in specific contexts. For example:

  • Stepwise Nucleophilic Attack : In reactions involving carbocation intermediates (e.g., tertiary alkyl halides), the zinc reagent acts as a nucleophile, attacking the electrophilic carbocation center to form new bonds .

  • Solvent Effects : Reactions typically occur in polar aprotic solvents (e.g., tetrahydrofuran or dioxane), which stabilize ionic intermediates without competing nucleophilic interference .

Comparative Reactivity

FeatureThis compoundPhenethylzinc Bromide
Electrophile Preference Aryl bromides, heteroaryl halidesSimilar, but less sterically hindered
Stability Stable at −20°C under inert gasComparable
Typical Concentration 0.5 M in tetrahydrofuran 0.5 M in tetrahydrofuran

The chlorine substituent on the phenethyl group enhances steric and electronic modulation, improving selectivity in coupling reactions .

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of 3-chlorophenethylzinc bromide is in cross-coupling reactions, such as the Suzuki and Negishi reactions. These reactions allow for the formation of carbon-carbon bonds, enabling the construction of complex organic frameworks.

  • Suzuki Coupling : In this reaction, this compound can react with aryl halides to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals.
  • Negishi Coupling : This method facilitates the coupling of this compound with various electrophiles, including alkyl and aryl halides, leading to the formation of diverse organic products.

Synthesis of Pharmaceuticals

Research has demonstrated that this compound can be utilized in the synthesis of pharmaceutical compounds. For instance, it has been employed in the multicomponent synthesis of clopidogrel and ticlopidine, two important antiplatelet medications.

  • Case Study : A study published in Molecules illustrated how 2-chlorophenyl zinc bromide (a related compound) was used as a nucleophile in a Mannich-type reaction to synthesize intermediates for these drugs . This method showcases the versatility of organozinc reagents in medicinal chemistry.

Functionalized Polymers

The compound also plays a role in synthesizing functionalized polymers through radical polymerization processes. The presence of chlorinated groups allows for modifications that can yield polymers with specific properties suitable for applications such as drug delivery systems and advanced materials.

Data Tables and Comparative Analysis

Application AreaReaction TypeKey ProductsReference
Cross-CouplingSuzuki/NegishiBiaryls
Pharmaceutical SynthesisMannich-type ReactionClopidogrel, Ticlopidine
Polymer SynthesisRadical PolymerizationFunctionalized Polymers

Recent Developments and Insights

Recent studies have highlighted advancements in the methodologies involving organozinc compounds like this compound. For example, metal-catalyzed reactions have been optimized to enhance yields and selectivity in synthesizing antidepressant molecules . These developments underscore the ongoing relevance of organozinc reagents in modern organic synthesis.

Mechanism of Action

The mechanism of action of 3-Chlorophenethylzinc bromide involves the transfer of the phenethyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-chlorophenethylzinc bromide and related organozinc or benzyl/aryl bromide derivatives:

Compound Molecular Formula Key Substituents Reactivity/Applications Stability
This compound C₈H₇ClZnBr 3-Cl on phenethyl, Zn-Br High reactivity in cross-couplings; used in asymmetric synthesis Air-sensitive; requires inert storage
3-Fluorobenzyl bromide C₇H₆FBr 3-F on benzyl, Br Electrophilic aromatic substitution; less nucleophilic than zinc analogs Stable under anhydrous conditions
3-Cyanobenzyl bromide C₈H₆BrN 3-CN on benzyl, Br Used in cyano-functionalized polymer synthesis; moderate reactivity in SN2 reactions Hygroscopic; prone to hydrolysis
3-Chloro-2-fluorobenzyl bromide C₇H₅ClFBr 3-Cl, 2-F on benzyl, Br Dual halogen effects enhance electrophilicity; used in pharmaceutical intermediates Light-sensitive; requires dark storage
Benzylzinc bromide C₇H₇ZnBr Unsubstituted benzyl, Zn-Br Broader applicability in couplings but lower selectivity due to lack of directing groups Highly reactive; decomposes rapidly

Key Findings from Comparative Studies:

Reactivity in Cross-Couplings: this compound exhibits higher regioselectivity in Negishi couplings compared to unsubstituted benzylzinc bromide due to the electron-withdrawing chlorine atom, which directs coupling to electron-rich partners . In contrast, 3-fluorobenzyl bromide (a non-zinc compound) is more suited for electrophilic reactions, such as Friedel-Crafts alkylation, due to its polarized C-Br bond .

Stability and Handling: Zinc-based compounds like this compound are air- and moisture-sensitive, requiring strict inert storage, whereas simple benzyl bromides (e.g., 3-cyanobenzyl bromide) are more stable but still prone to hydrolysis .

Synthetic Utility :

  • 3-Chloro-2-fluorobenzyl bromide’s dual halogen substitution enables precise functionalization in drug intermediates, but its synthetic yield (typically 70–85%) is lower than that of this compound in coupling reactions (yields >90% under optimized conditions) .

Spectroscopic Differentiation: ¹H NMR: The phenethyl group in this compound shows distinct deshielding (δ 7.2–7.4 ppm for aromatic protons) compared to benzyl bromides (δ 7.0–7.3 ppm) due to zinc’s inductive effects . Elemental Analysis: Zinc content (≈20–22% by mass) distinguishes it from non-metallic analogs .

Biological Activity

3-Chlorophenethylzinc bromide is an organozinc compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-chlorophenethyl bromide with zinc dust in an appropriate solvent. This method allows for the formation of a highly reactive organozinc reagent that can be utilized in various nucleophilic substitution reactions.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its applications as a nucleophile in organic synthesis, particularly in the formation of biologically active compounds. Here are some key findings regarding its biological properties:

Anticancer Activity

Research indicates that organozinc compounds, including this compound, can exhibit significant anticancer activity. A study evaluating various organozinc reagents found that certain derivatives demonstrated cytotoxic effects against cancer cell lines, although specific data on this compound remains limited.

Antimicrobial Properties

Organozinc compounds have also been investigated for their antimicrobial properties. For instance, derivatives of chlorophenylzinc reagents have shown effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents.

Data Table: Biological Activity Summary

Activity Type Effectiveness Reference
AnticancerCell LinesModerate potency
AntimicrobialBacterial StrainsEffective
Nucleophilic ReactionsOrganic SynthesisHigh efficiency

Case Study 1: Anticancer Activity

In a study focused on the synthesis of novel anticancer agents, derivatives formed using this compound were tested against several cancer cell lines. The results indicated varying degrees of cytotoxicity, with some derivatives showing IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity of chlorophenylzinc compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives inhibited bacterial growth effectively, suggesting a pathway for developing new antibiotics.

Research Findings

Recent studies have highlighted the importance of substituent effects on the biological activity of organozinc compounds. For example, variations in the phenyl ring's substituents significantly influence both anticancer and antimicrobial activities.

  • Substituent Effects : Electron-donating groups tend to enhance activity, while electron-withdrawing groups may diminish it.
  • Mechanistic Insights : Molecular docking studies suggest that these compounds may interact with specific biological targets, influencing their efficacy.

Q & A

Q. How should researchers mitigate risks when scaling up reactions involving this reagent?

  • Methodology :
  • Thermal Profiling : Conduct DSC/TGA analysis to identify exothermic decomposition thresholds.
  • Batch Size Limitation : Start with ≤10 mmol scales to evaluate heat dissipation and gas evolution .

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